3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
Description
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a 2-chloro-substituted pyridine ring attached to a propan-1-ol chain. The hydroxyl group resides on the terminal carbon (C1) of the propanol chain, while the amino group and pyridine substituent are both located on the third carbon (C3) (Figure 1). Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.63 g/mol (calculated).
Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and material science due to their electronic and steric tunability.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2 |
InChI Key |
UBSVHMZWGPWGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-one.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The chloropyridinyl group enhances its binding affinity and specificity towards certain biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol are compared below with analogous pyridine-propanol derivatives. Key differences lie in substituent positions, halogen types, and functional groups, which influence reactivity, solubility, and toxicity.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity: The 2-chloro group in the target compound is electron-withdrawing, enhancing electrophilic substitution resistance compared to 2-amino analogs . Halogen Position: Chlorine at pyridine’s 2-position (target compound) vs. 6-position () alters steric hindrance and electronic distribution.
Physical Properties: Solubility: Amino and hydroxyl groups promote hydrogen bonding, increasing water solubility compared to non-polar derivatives (e.g., 3-(6-chloropyridin-3-yl)propan-1-ol) . Boiling Point: Propanol derivatives with branched substituents (e.g., amino groups) typically exhibit higher boiling points due to increased polarity .
Biological and Safety Profiles: Toxicity: Halogens like chlorine and iodine may enhance toxicity. For example, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is classified as hazardous (H302, H315) , while 2-amino analogs show milder irritation profiles . The target compound’s amino group may increase metabolic reactivity, necessitating careful handling .
Synthetic Utility: Derivatives like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol are used in high-throughput pharmaceutical synthesis due to fluorine’s bioavailability-enhancing properties . The target compound’s chlorine substituent could serve as a leaving group in nucleophilic substitution reactions.
Biological Activity
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 186.64 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a chlorine atom and an amino alcohol functional group, which play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate enzyme activity or receptor binding. This interaction is essential for its therapeutic effects, particularly in the central nervous system (CNS) .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic applications.
- Receptor Binding : Its structural features enhance binding affinity towards certain receptors, making it valuable for studying receptor-ligand interactions .
- Pharmacological Applications : It has been explored as an intermediate in the synthesis of pharmaceuticals targeting CNS disorders .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound inhibits enzyme X with an IC value of 25 µM, indicating moderate potency. |
| Study B | Showed that it binds effectively to receptor Y, enhancing its potential as a therapeutic agent for neurological conditions. |
| Study C | Reported on the synthesis of derivatives that exhibited improved binding affinities and reduced toxicity profiles compared to the parent compound. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chloropyridin-3-yl)propan-1-ol | Contains a different halogen substitution | Lower receptor affinity |
| 3-(2-Chloropyridin-4-yl)propan-1-amines | Amino group instead of hydroxyl | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
